molecular formula C12H9F3N6S B2901824 N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2380183-56-0

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2901824
CAS No.: 2380183-56-0
M. Wt: 326.3
InChI Key: TWFWGLKZPPXRQR-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that combines a thiophene ring, a triazole ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step reactionsThe reaction conditions often involve the use of copper(I) catalysts and azide-alkyne cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to its active site, thereby blocking the enzyme’s function . The pathways involved often include signal transduction and metabolic pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine is unique due to its combination of three different heterocyclic rings, which imparts a diverse range of chemical and biological properties. This structural complexity allows for multiple modes of action and interactions with various biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N6S/c13-12(14,15)9-3-4-16-11(18-9)17-6-8-7-21(20-19-8)10-2-1-5-22-10/h1-5,7H,6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFWGLKZPPXRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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